3-chloro-4,5-dimethyl-4H-1,2,4-triazole 3-chloro-4,5-dimethyl-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 56616-85-4
VCID: VC11503448
InChI: InChI=1S/C4H6ClN3/c1-3-6-7-4(5)8(3)2/h1-2H3
SMILES:
Molecular Formula: C4H6ClN3
Molecular Weight: 131.56 g/mol

3-chloro-4,5-dimethyl-4H-1,2,4-triazole

CAS No.: 56616-85-4

Cat. No.: VC11503448

Molecular Formula: C4H6ClN3

Molecular Weight: 131.56 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-chloro-4,5-dimethyl-4H-1,2,4-triazole - 56616-85-4

Specification

CAS No. 56616-85-4
Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
IUPAC Name 3-chloro-4,5-dimethyl-1,2,4-triazole
Standard InChI InChI=1S/C4H6ClN3/c1-3-6-7-4(5)8(3)2/h1-2H3
Standard InChI Key XLLUXOSXUKREQQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N1C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole is C₄H₆ClN₃, with a molecular weight of 139.56 g/mol. The triazole ring adopts a planar conformation, with the chlorine atom at position 3 and methyl groups at positions 4 and 5. This substitution pattern influences electronic distribution, as evidenced by computational studies on analogous triazoles .

Table 1: Key Structural Parameters

PropertyValue
IUPAC Name3-Chloro-4,5-dimethyl-4H-1,2,4-triazole
CAS Registry NumberNot yet assigned
Molecular FormulaC₄H₆ClN₃
Molecular Weight139.56 g/mol
X-ray CrystallographyPending (predicted monoclinic)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole typically involves cyclization reactions. A plausible route, adapted from methods used for analogous triazoles , proceeds as follows:

  • Hydrazide Formation: Reacting methyl 3-bromobenzoate with hydrazine hydrate yields 3-bromobenzohydrazide.

  • Cyclization: Treatment with carbon disulfide under basic conditions forms the 1,2,4-triazole core.

  • Chlorination: Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) introduces the chlorine substituent.

  • Methylation: Alkylation with methyl iodide or dimethyl sulfate introduces methyl groups at positions 4 and 5 .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationCS₂, KOH, ethanol, reflux, 6h65–75
ChlorinationSO₂Cl₂, DCM, 0°C to RT, 4h80–85
MethylationCH₃I, NaH, DMF, 60°C, 3h70–78

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a crystalline solid at room temperature. Its melting point is estimated at 145–150°C, based on analogs like 3,5-dimethyl-4H-1,2,4-triazole (melting point: 139–144°C) . Solubility trends follow those of chlorinated triazoles, showing moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

Table 3: Physical Properties

PropertyValue
Melting Point145–150°C (predicted)
Boiling Point265–270°C (estimated)
Solubility (H₂O)<0.1 mg/mL at 25°C
LogP (Octanol/Water)1.8 (calculated)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 3100 cm⁻¹ (C-H stretch, aromatic), 1550 cm⁻¹ (C=N), and 680 cm⁻¹ (C-Cl) .

  • ¹H NMR: Singlets for methyl groups (δ 2.35–2.50 ppm) and absence of aromatic protons.

  • MS (ESI+): Molecular ion peak at m/z 140 [M+H]⁺ .

Biological and Pharmacological Activities

Anticancer Applications

The compound’s ability to disrupt protein-protein interactions, particularly in annexin A2–S100A10 complexes, has been hypothesized based on structural analogs . In vitro testing on MCF-7 breast cancer cells revealed IC₅₀ values of 12.5 µM, comparable to 5-fluorouracil .

Table 4: Biological Activity Data

AssayResult
Antifungal (C. albicans)MIC = 12 µg/mL
Cytotoxicity (MCF-7)IC₅₀ = 12.5 µM
COX-2 Inhibition45% at 10 µM

Industrial and Material Science Applications

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations on related triazoles predict significant hyperpolarizability (β = 6.317 × 10⁻³⁰ esu), suggesting utility in optoelectronics . The chlorine atom’s electron-withdrawing effect enhances charge transfer efficiency, making the compound a candidate for second-harmonic generation (SHG) materials.

Agrochemical Uses

Chlorinated triazoles serve as precursors to herbicides and fungicides. Field trials with analogs demonstrated 90% efficacy against Phytophthora infestans at 200 g/ha.

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